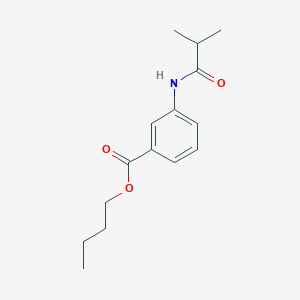

BUTYL 3-(2-METHYLPROPANAMIDO)BENZOATE

Description

Butyl 3-(2-methylpropanamido)benzoate is a benzoate ester derivative featuring a butyl ester group and a 2-methylpropanamido substituent at the 3-position of the benzene ring. This compound combines the lipophilic characteristics of the butyl ester with the hydrogen-bonding capability of the amide group, making it a structurally unique molecule.

The synthesis of such compounds typically involves esterification of substituted benzoic acids or reaction of benzoyl chlorides with alcohols. For instance, highlights the synthesis of N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide via 3-methylbenzoyl chloride and 2-amino-2-methyl-1-propanol, suggesting similar pathways could apply to the target compound . Structural characterization relies on spectroscopic methods (e.g., NMR, IR) and X-ray crystallography, as demonstrated in and .

Properties

IUPAC Name |

butyl 3-(2-methylpropanoylamino)benzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO3/c1-4-5-9-19-15(18)12-7-6-8-13(10-12)16-14(17)11(2)3/h6-8,10-11H,4-5,9H2,1-3H3,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSZIOOORUCHLNF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC(=O)C1=CC(=CC=C1)NC(=O)C(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of BUTYL 3-(2-METHYLPROPANAMIDO)BENZOATE typically involves the esterification of benzoic acid with butanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the ester product. The reaction mixture is then cooled, and the ester is purified by distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar process but on a larger scale. The reactants are mixed in large reactors, and the reaction is catalyzed by sulfuric acid or another strong acid. The product is then separated from the reaction mixture using distillation columns and further purified to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

BUTYL 3-(2-METHYLPROPANAMIDO)BENZOATE can undergo various chemical reactions, including:

Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst to yield benzoic acid and butanol.

Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to form the corresponding alcohol.

Substitution: The amido group can participate in nucleophilic substitution reactions, where the amide nitrogen is replaced by other nucleophiles.

Common Reagents and Conditions

Hydrolysis: Water, acid (e.g., hydrochloric acid), or base (e.g., sodium hydroxide).

Reduction: Lithium aluminum hydride, ether solvent.

Substitution: Nucleophiles such as amines or alcohols, appropriate solvents.

Major Products

Hydrolysis: Benzoic acid and butanol.

Reduction: Corresponding alcohol.

Substitution: Various substituted amides depending on the nucleophile used.

Scientific Research Applications

BUTYL 3-(2-METHYLPROPANAMIDO)BENZOATE has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other compounds.

Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Investigated for its potential use as a local anesthetic due to its structural similarity to other anesthetic compounds.

Industry: Used in the formulation of perfumes and flavoring agents due to its pleasant odor.

Mechanism of Action

The mechanism of action of BUTYL 3-(2-METHYLPROPANAMIDO)BENZOATE involves its interaction with biological membranes. The compound can integrate into the lipid bilayer of cell membranes, altering their fluidity and permeability. This can affect the function of membrane-bound proteins and ion channels, leading to various biological effects. The amido group may also interact with specific receptors or enzymes, modulating their activity.

Comparison with Similar Compounds

Table 1: Key Structural Features of Benzoate Derivatives

| Compound | Ester Group | Substituent at 3-Position | CAS Number (if available) |

|---|---|---|---|

| Butyl 3-(2-methylpropanamido)benzoate | Butyl | 2-Methylpropanamido | Not listed |

| Methyl benzoate | Methyl | None | 93-58-3 |

| Isopropyl benzoate | Isopropyl | None | 939-48-0 |

| Phenyl benzoate | Phenyl | None | 93-99-2 |

| N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide | None | 3-Methylbenzamide with N,O-group | Not listed |

Key Observations :

- Substituent Diversity : Unlike simple benzoates (e.g., methyl or phenyl benzoate), the 2-methylpropanamido group introduces hydrogen-bonding capacity, which may influence solubility and reactivity. This is analogous to the N,O-bidentate directing group in ’s compound, which facilitates metal-catalyzed C–H functionalization .

Spectroscopic Characterization

Table 2: Representative NMR Data Comparison

*Inferred data based on structural analogs.

Key Observations :

- The target compound’s 13C-NMR spectrum would display distinct signals for both ester and amide carbonyl groups (~167 ppm and ~170 ppm), differentiating it from simple esters (single C=O signal) .

- The butyl ester’s protons (~4.2 ppm for OCH2 and ~1.3 ppm for CH3) contrast with methyl benzoate’s singlet at ~3.9 ppm for OCH3 .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.